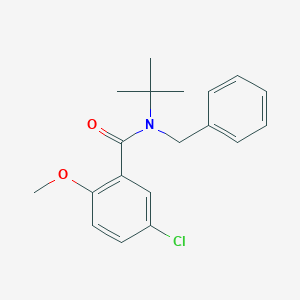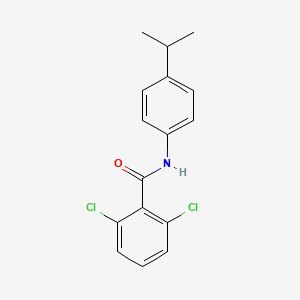
N-benzyl-N-(tert-butyl)-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(tert-butyl)-5-chloro-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BVT.28989 and is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B).
Mechanism of Action
BVT.28989 works by binding to the active site of N-benzyl-N-(tert-butyl)-5-chloro-2-methoxybenzamide and inhibiting its enzymatic activity. This leads to an increase in insulin sensitivity and glucose uptake in insulin-responsive tissues such as muscle and adipose tissue.
Biochemical and Physiological Effects:
BVT.28989 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to have anti-inflammatory effects and to protect against diet-induced obesity and insulin resistance.
Advantages and Limitations for Lab Experiments
One of the main advantages of BVT.28989 is its potency and selectivity for N-benzyl-N-(tert-butyl)-5-chloro-2-methoxybenzamide. This makes it a valuable tool for studying the role of this protein in various physiological processes. However, one limitation of BVT.28989 is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on BVT.28989. One area of interest is in the development of new diabetes treatments based on the inhibition of N-benzyl-N-(tert-butyl)-5-chloro-2-methoxybenzamide. Another potential application is in the treatment of cancer, as N-benzyl-N-(tert-butyl)-5-chloro-2-methoxybenzamide has been shown to play a role in tumor growth and metastasis. Additionally, further studies are needed to fully understand the physiological effects of BVT.28989 and its potential side effects.
Synthesis Methods
The synthesis of BVT.28989 involves a multistep process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-benzyl-N-(tert-butyl)amine in the presence of a base to form the desired product.
Scientific Research Applications
BVT.28989 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of type 2 diabetes. N-benzyl-N-(tert-butyl)-5-chloro-2-methoxybenzamide is a negative regulator of insulin signaling, and inhibition of this protein has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. BVT.28989 has been shown to be a potent and selective inhibitor of N-benzyl-N-(tert-butyl)-5-chloro-2-methoxybenzamide, making it a promising candidate for the development of new diabetes treatments.
properties
IUPAC Name |
N-benzyl-N-tert-butyl-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-19(2,3)21(13-14-8-6-5-7-9-14)18(22)16-12-15(20)10-11-17(16)23-4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSPGHGYUMOPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B5818617.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5818622.png)
![5-nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B5818641.png)
![N'-[(4-morpholinylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5818660.png)


![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)
![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)
![4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)
![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)

![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)